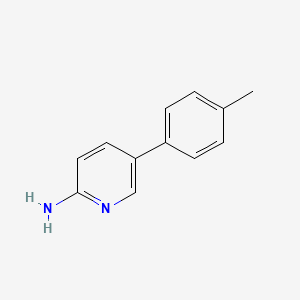

5-(p-Tolyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSNKMREWHGJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602414 | |

| Record name | 5-(4-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-74-1 | |

| Record name | 5-(4-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(p-Tolyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(p-Tolyl)pyridin-2-amine, a pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction and presents its expected analytical and spectroscopic properties.

Synthesis

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high efficiency and tolerance to a variety of functional groups in the synthesis of biaryl compounds. The proposed synthesis involves the reaction of 5-bromo-2-aminopyridine with p-tolylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminopyridine substrates.[1][2][3]

Materials:

-

5-bromo-2-aminopyridine

-

p-Tolylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of 5-bromo-2-aminopyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Diagram of the Suzuki-Miyaura Coupling Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 5-(p-Tolyl)pyridin-2-amine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of pharmaceuticals. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in a research and development setting.

Chemical Structure

IUPAC Name: 5-(4-methylphenyl)pyridin-2-amine Molecular Formula: C₁₂H₁₂N₂ Molecular Weight: 184.24 g/mol CAS Number: 503536-74-1

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of its structural features and comparison with similar compounds.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.10 | d | 1H | H-6 (Pyridine) |

| ~ 7.65 | dd | 1H | H-4 (Pyridine) |

| ~ 7.40 | d | 2H | H-2', H-6' (Tolyl) |

| ~ 7.20 | d | 2H | H-3', H-5' (Tolyl) |

| ~ 6.60 | d | 1H | H-3 (Pyridine) |

| ~ 4.50 | br s | 2H | -NH₂ |

| ~ 2.35 | s | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 158.0 | C-2 (C-NH₂) |

| ~ 147.5 | C-6 |

| ~ 137.0 | C-4' (Tolyl C-CH₃) |

| ~ 135.5 | C-4 |

| ~ 135.0 | C-1' (Tolyl C-Py) |

| ~ 129.5 | C-3', C-5' |

| ~ 128.0 | C-5 |

| ~ 126.5 | C-2', C-6' |

| ~ 108.0 | C-3 |

| ~ 21.0 | -CH₃ |

FT-IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) of primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| 1640 - 1580 | Strong | N-H bend (scissoring) of primary amine |

| 1600 - 1450 | Strong to Medium | C=C and C=N ring stretching (pyridine and aromatic) |

| 1320 - 1250 | Strong | Aromatic C-N stretch |

| 900 - 670 | Strong, Broad | N-H wag |

| 820 - 800 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray (ESI+)

| m/z (mass-to-charge) | Proposed Fragment Ion | Notes |

| 185.1073 | [M+H]⁺ | Protonated molecular ion |

| 170.0838 | [M+H - NH]⁺ or [M - CH₃]⁺ | Loss of an amino radical or methyl radical |

| 157.0862 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 1024-4096 scans.

-

Processing: Apply Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the anvil to ensure good contact.

-

Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Spectrometer: FT-IR spectrometer equipped with a DTGS or MCT detector.

-

-

Data Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans for both the background and the sample.

-

Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

-

Processing: The final spectrum is automatically generated as absorbance or transmittance after the background is subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation (LC-MS with ESI):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 to 500.

-

Source Parameters: Capillary voltage ~3.5 kV, source temperature ~120 °C, desolvation gas (N₂) flow at ~600 L/hr.

-

-

-

Data Acquisition and Processing: Acquire data in full scan mode. The resulting mass spectrum will show the intensity of ions as a function of their mass-to-charge ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of Aminopyridine Derivatives: A Case Study of a 5-(p-Tolyl)pyridin-2-amine Analog

Disclaimer: As of the latest literature search, a detailed crystal structure analysis of 5-(p-Tolyl)pyridin-2-amine has not been publicly reported. This guide therefore presents a comprehensive analysis of a closely related and structurally significant analog, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine , to illustrate the principles and methodologies of crystal structure determination for this class of compounds. This compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib, highlighting the pharmaceutical relevance of aminopyridine derivatives.[1]

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of the crystallographic analysis, experimental protocols, and structural features of a representative aminopyridine derivative.

Introduction to Aminopyridine Derivatives in Drug Discovery

Aminopyridine scaffolds are privileged structures in medicinal chemistry due to their versatile biological activities. They are key components in a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[2] The spatial arrangement of substituents on the pyridine ring, as determined by crystal structure analysis, is crucial for understanding their interaction with biological targets and for the rational design of new, more potent drug candidates.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data and structure refinement details for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.[1] This compound crystallizes with two independent molecules (A and B) in the asymmetric unit.[1]

Table 1: Crystal Data and Structure Refinement for N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅N₅ |

| Formula Weight | 277.33 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 9.2242 (3) |

| b (Å) | 12.5399 (4) |

| c (Å) | 12.8594 (4) |

| α (°) | 72.719 (3) |

| β (°) | 89.724 (3) |

| γ (°) | 77.712 (3) |

| Volume (ų) | 1385.05 (8) |

| Z | 4 |

| Data Collection | |

| Radiation | Cu Kα |

| Temperature (K) | 200 |

| Crystal Size (mm) | 0.55 × 0.48 × 0.37 |

| Refinement | |

| R-factor | Data not available in the provided search results |

Data sourced from a crystallographic study of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.[1]

Molecular and Crystal Structure

The molecular structure of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine consists of a central pyrimidine ring linked to a 5-amino-2-methylphenyl group and a pyridyl group. The two independent molecules in the asymmetric unit (A and B) exhibit different conformations, particularly in the dihedral angles between the ring systems.[1]

In molecule A, the dihedral angles between the pyrimidine ring and the phenyl and pyridyl rings are 22.3 (1)° and 53.2 (9)°, respectively.[1] In molecule B, these angles are significantly smaller at 6.8 (1)° and 11.6 (9)°.[1] This conformational flexibility is an important consideration in molecular modeling and drug design.

The crystal packing is stabilized by a network of weak intermolecular N—H···N hydrogen bonds and C—H···π interactions.[1] Additionally, a π–π stacking interaction is observed between neighboring pyridyl rings of molecule A, with a centroid–centroid distance of 3.8395 (10) Å.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of aminopyridine derivatives, based on common practices in the field.

The synthesis of aminopyridine derivatives often involves cross-coupling reactions. For instance, the Suzuki coupling is a common method for introducing aryl or heteroaryl substituents onto the pyridine ring.

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-200 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.[3] The diffraction pattern is collected as a series of images at different crystal orientations.

The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

Biological Significance and Signaling Pathways

Aminopyrimidine derivatives, such as the case study compound, are often designed as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt aberrant signaling and induce therapeutic effects.

The compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine is an intermediate in the synthesis of Imatinib, which is a potent inhibitor of the Bcr-Abl tyrosine kinase.[1] The Bcr-Abl fusion protein is the causative agent of Chronic Myeloid Leukemia (CML).

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the analysis of structurally related compounds provides invaluable insights into the molecular geometry, intermolecular interactions, and conformational properties that govern the biological activity of this important class of molecules. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel aminopyridine-based therapeutics. Further crystallographic studies on a wider range of analogs will continue to deepen our understanding and facilitate the creation of next-generation targeted therapies.

References

Physical and chemical properties of 5-(p-Tolyl)pyridin-2-amine

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-(p-Tolyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical development. The document details its chemical identity, available physicochemical data, spectral information, and a proposed synthetic route via Suzuki-Miyaura coupling. Additionally, it touches upon its potential biological significance as a scaffold for kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound, also known as 5-(4-methylphenyl)pyridin-2-amine, is a biaryl amine containing a pyridine ring linked to a toluene moiety. Its structure is foundational for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 503536-74-1[1] |

| Molecular Formula | C₁₂H₁₂N₂[1] |

| Molecular Weight | 184.24 g/mol [1] |

| IUPAC Name | 5-(4-methylphenyl)pyridin-2-amine |

| SMILES | Nc1ccc(cc1)c2ccc(C)cc2 |

| InChI | InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)14/h2-8H,14H2,1H3 |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data, which primarily consists of predicted values for structurally similar compounds.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Predicted: ~324.5 ± 37.0 °C (for 5-fluoro-3-(p-tolyl)pyridin-2-amine) | [2] |

| pKa | Data not available | |

| Solubility | Soluble in organic solvents like ethanol and DMSO (inferred from similar compounds)[3] | |

| Appearance | Likely a solid at room temperature |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, a singlet for the methyl group, and a broad singlet for the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity |

| Amine (-NH₂) | Broad singlet | 2H |

| Pyridine ring | 6.5 - 8.5 | Multiplets |

| Tolyl ring | ~7.2 | Multiplets |

| Methyl (-CH₃) | ~2.4 | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine and tolyl rings.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Chemical Shift (ppm) |

| Pyridine ring (C-N) | ~158 |

| Pyridine ring | 105 - 150 |

| Tolyl ring | 125 - 140 |

| Methyl (-CH₃) | ~21 |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 5-bromopyridin-2-amine and p-tolylboronic acid.

Materials:

-

5-Bromopyridin-2-amine

-

p-Tolylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromopyridin-2-amine (1 equivalent), p-tolylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the chosen solvent system to the flask.

-

Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various biologically active compounds, particularly kinase inhibitors.[1] The pyridine and amine moieties provide key interaction points for binding to the active sites of kinases, while the tolyl group can be modified to enhance potency and selectivity. Derivatives of similar aminopyridine scaffolds have shown inhibitory activity against a range of kinases, including those involved in cell cycle regulation and cancer progression.[3]

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are still needed, this guide provides a foundational understanding based on available information and predictions for similar compounds. The outlined synthetic protocol offers a reliable starting point for its preparation, enabling further research into its biological activities and the development of novel therapeutics.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Initial Synthesis of Novel Substituted Pyridin-2-amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives continue to provide a rich source of biologically active compounds. Among these, substituted pyridin-2-amines have emerged as a particularly promising scaffold, demonstrating a wide range of therapeutic potential. This technical guide provides a comprehensive overview of the discovery and initial synthesis of novel substituted pyridin-2-amines, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to aid researchers in this dynamic field.

A Versatile Pharmacophore in Drug Discovery

Substituted pyridin-2-amines are recognized as privileged structures in drug discovery due to their ability to engage in various biological interactions. The 2-aminopyridine moiety can act as a bioisostere for other functional groups and participate in hydrogen bonding, which is crucial for target binding.[1] This versatility has led to the development of pyridin-2-amine derivatives with a broad spectrum of biological activities, including applications in oncology, infectious diseases, and neurology.

Recent research has highlighted the potential of these compounds as potent inhibitors of key cellular targets. For instance, novel 2-amino-pyridine derivatives have been designed and synthesized as potent CDK8 inhibitors for anti-colorectal cancer therapy, demonstrating strong inhibitory activity with IC50 values in the nanomolar range.[2] Furthermore, structure-activity relationship (SAR) studies on antimalarial 3,5-diarylaminopyridines have led to the discovery of novel analogs with oral in vivo activity against Plasmodium falciparum.[3] The 2-aminopyridine scaffold is also crucial for the development of potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), a target for various neurological disorders.[4]

Synthetic Strategies for Novel Pyridin-2-amine Derivatives

The synthesis of substituted pyridin-2-amines can be achieved through various methods, from classical named reactions to modern multicomponent approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: The Chichibabin Amination

The Chichibabin reaction is a traditional and direct method for introducing an amino group at the 2-position of a pyridine ring using sodium amide or a similar strong base.[5] While effective, this reaction often requires harsh conditions. Modified protocols have been developed to achieve amination under milder conditions.

Modern Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence for the efficient synthesis of complex molecules from simple starting materials in a single step. For the synthesis of highly substituted 2-aminopyridines, particularly 2-amino-3-cyanopyridines, one-pot reactions involving an aldehyde, a ketone, malononitrile, and an ammonium source are widely used.[6] These methods are often characterized by high yields, operational simplicity, and the ability to generate diverse libraries of compounds.[7][8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative novel substituted pyridin-2-amine derivatives from various studies.

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| 29 | CDK8 | Kinase Inhibition | 46 | [2] |

| 4 | P. falciparum (K1 strain) | Antiplasmodial | 8.4 | [3] |

| 4 | P. falciparum (NF54 strain) | Antiplasmodial | 10 | [3] |

| 7 | rat nNOS | Enzyme Inhibition (Ki) | 16 | [4] |

| 7 | human nNOS | Enzyme Inhibition (Ki) | 13 | [4] |

Table 1: Inhibitory activity of selected pyridin-2-amine derivatives against various biological targets.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of substituted pyridin-2-amines are crucial for reproducibility and further development.

Synthesis Protocol 1: Modified Chichibabin Amination of Pyridine[9]

Materials:

-

Pyridine

-

Primary amine (e.g., n-butylamine)

-

Sodium hydride (NaH)

-

Lithium iodide (LiI)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen atmosphere

Procedure:

-

To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.

-

Add the primary amine (2 equivalents) to the mixture at room temperature.

-

Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.[9]

-

After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.

-

Extract the product with an organic solvent (e.g., CH2Cl2), wash with brine, dry over a drying agent (e.g., MgSO4), and concentrate in vacuo.[9]

-

Purify the crude product by column chromatography.

Synthesis Protocol 2: Multicomponent Synthesis of 2-Amino-3-cyanopyridines[6]

Materials:

-

Substituted aldehyde (1.0 mmol)

-

Ketone (1.0 mmol)

-

Malononitrile (1.5 mmol)

-

Ammonium acetate (2.0 mmol)

-

Acetonitrile (2.0 mL)

-

Copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%) (optional, for catalyzed reaction)

Procedure:

-

In a 25 mL flask, combine the substituted aldehyde, ketone, malononitrile, and ammonium acetate in acetonitrile.

-

If using a catalyst, add the Cu/C nanocatalyst to the mixture.

-

Stir the reaction mixture at 80 °C under an ambient atmosphere.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, filter the crude reaction mixture through a pad of Celite and wash with hot ethanol.[6]

-

The solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Biological Assay Protocol 1: In Vitro CDK8 Kinase Inhibition Assay (Luminescence-based)[10][11]

Materials:

-

CDK8/Cyclin C enzyme

-

CDK Substrate Peptide

-

ATP

-

Kinase Assay Buffer

-

Test inhibitor (substituted pyridin-2-amine)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

-

In a microplate, add the serially diluted inhibitor or vehicle control.

-

Add the diluted CDK8/Cyclin C enzyme solution to each well.

-

Initiate the kinase reaction by adding a master mix of the substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[10][11]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by plotting the data on a dose-response curve.

Biological Assay Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum[12][13]

Materials:

-

P. falciparum culture (e.g., NF54 or K1 strain)

-

Human red blood cells

-

Complete parasite medium (e.g., RPMI 1640)

-

Test compound (substituted pyridin-2-amine)

-

SYBR Green I dye

-

96-well microplates

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of the test compound in the complete parasite medium.

-

In a 96-well plate, add the parasitized red blood cells to achieve a final parasitemia of ~0.5-1% and a hematocrit of ~1.5-2%.[12][13]

-

Add the serially diluted test compounds to the wells.

-

Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO2).[12][13]

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence using a microplate reader.

-

Determine the IC50 value by comparing the fluorescence in treated wells to untreated controls.

Visualizing a Key Signaling Pathway

The WNT/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. Certain substituted pyridin-2-amines have been shown to modulate this pathway.

Caption: WNT/β-catenin signaling pathway in its 'off' and 'on' states.

Visualizing an Experimental Workflow

A clear workflow is essential for planning and executing experiments efficiently. The following diagram illustrates a typical workflow for the discovery of novel substituted pyridin-2-amine inhibitors.

Caption: A typical workflow for the discovery of novel pyridin-2-amine inhibitors.

This guide provides a foundational understanding of the discovery and initial synthesis of novel substituted pyridin-2-amines. The provided protocols and data serve as a starting point for researchers to explore this versatile and promising class of compounds in their own drug discovery efforts.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 5-Aryl-Pyridin-2-Amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 5-aryl-pyridin-2-amine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their potential as kinase inhibitors. This guide details the computational and experimental methodologies employed to elucidate the electronic structure, spectroscopic properties, and biological interactions of these molecules, facilitating rational drug design and development.

Introduction to 5-Aryl-Pyridin-2-Amine Derivatives

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The 5-aryl-pyridin-2-amine framework, in particular, has been identified as a privileged structure in the development of selective inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[4] Understanding the three-dimensional structure, electronic properties, and reactivity of these derivatives through computational methods is paramount for designing potent and selective therapeutic agents.

Quantum Chemical Calculation Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the properties of molecular systems. These methods provide insights into the geometric and electronic structures, which are essential for understanding the interactions between drug molecules and their biological targets.

Density Functional Theory (DFT) for Geometry Optimization

DFT is a computational method used to investigate the electronic structure of many-body systems. For 5-aryl-pyridin-2-amine derivatives, DFT is primarily employed to determine the most stable three-dimensional conformation (optimized geometry) and to calculate various electronic properties.

Typical Protocol for DFT Calculations:

A common and reliable method for the geometry optimization of organic molecules like 5-aryl-pyridin-2-amine derivatives involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with the 6-31G(d,p) basis set.[5][6][7]

-

Input Structure Generation: A 2D or 3D structure of the 5-aryl-pyridin-2-amine derivative is created using molecular modeling software.

-

Computational Method Selection: The calculation is set up using a quantum chemistry software package such as Gaussian.

-

Functional and Basis Set: The B3LYP functional and the 6-31G(d,p) basis set are specified. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Analysis of Results: From the optimized geometry, various parameters such as bond lengths, bond angles, and dihedral angles can be extracted. Additionally, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moment are calculated.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

TD-DFT is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the UV-Vis absorption spectra of compounds.[8][9][10]

Typical Protocol for TD-DFT Calculations:

-

Optimized Geometry: The TD-DFT calculation is performed on the B3LYP/6-31G(d,p) optimized geometry of the 5-aryl-pyridin-2-amine derivative.

-

Excited State Calculation: The calculation is set up to compute the electronic transition energies and oscillator strengths for a specified number of excited states (e.g., the first 30 singlet states).[11]

-

Solvent Effects: To simulate experimental conditions, solvent effects can be included using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEFPCM).[10]

-

Spectrum Generation: The calculated transition energies (often in eV) are converted to wavelengths (nm), and the oscillator strengths are used to determine the intensity of the absorption peaks. The resulting data can be plotted to generate a theoretical UV-Vis spectrum.

Quantitative Data Summary

The following tables summarize representative quantum chemical data for pyridine derivatives, providing a baseline for understanding the properties of 5-aryl-pyridin-2-amine compounds.

Table 1: Calculated Geometric Parameters for a Representative Pyridine Derivative.

| Parameter | Bond | Value |

| Bond Length | C2-N1 | 1.34 Å |

| C6-N1 | 1.34 Å | |

| C2-C3 | 1.39 Å | |

| C3-C4 | 1.39 Å | |

| C4-C5 | 1.39 Å | |

| C5-C6 | 1.39 Å | |

| Bond Angle | C6-N1-C2 | 116.9° |

| N1-C2-C3 | 123.8° | |

| C2-C3-C4 | 118.5° | |

| Data calculated at the B3LYP/6-31G(d,p) level of theory for a generic pyridine ring.[6] |

Table 2: Calculated Electronic Properties for Substituted Pyridine Derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-aminopyridine | -5.89 | -0.45 | 5.44 |

| 4-aminopyridine | -5.78 | -0.51 | 5.27 |

| 2-amino-5-bromopyridine | -6.12 | -1.15 | 4.97 |

| Data derived from related studies and serves as an illustrative example. |

Table 3: Calculated vs. Experimental UV-Vis Absorption Maxima (λmax) for Styrylpyridine Derivatives.

| Compound | Functional | Basis Set | Calculated λmax (nm) | Experimental λmax (nm) |

| 2-styrylpyridine | B3LYP | 6-31G(d) | 304.5 | 304 |

| 4-styrylpyridine | B3LYP | 6-31G(d) | 307.2 | 304 |

| Data from a comparative study on styrylpyridines, demonstrating the accuracy of TD-DFT calculations.[8][9] |

Experimental Protocols

The synthesis and characterization of 5-aryl-pyridin-2-amine derivatives are crucial for validating computational predictions and for biological evaluation.

General Synthesis of 5-Aryl-Pyridin-2-Amines

A common method for the synthesis of 5-aryl-pyridin-2-amines is the Suzuki cross-coupling reaction.[12]

Protocol for Suzuki Cross-Coupling:

-

Reactants: 2-amino-5-bromopyridine (or a related halogenated pyridine) and a suitable arylboronic acid are used as the starting materials.

-

Catalyst and Base: A palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base, like sodium carbonate, are employed.

-

Solvent: A mixture of an organic solvent (e.g., acetonitrile or toluene) and water is typically used.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Characterization Techniques

The synthesized compounds are characterized using various spectroscopic methods to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the molecule.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[14]

-

Elemental Analysis: Elemental analysis provides the percentage composition of elements in the compound, which helps to confirm the molecular formula.[12]

Molecular Docking and Drug Design Workflow

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase.[15][16] This method is instrumental in structure-based drug design.

Molecular Docking Protocol

-

Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the 5-aryl-pyridin-2-amine derivative is generated and its energy is minimized, often using the same DFT method as for the geometry optimization.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to explore the conformational space of the ligand within the active site of the receptor. The program calculates the binding energy for different poses.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz, illustrate key workflows and signaling pathways relevant to the study of 5-aryl-pyridin-2-amine derivatives.

References

- 1. bioinfopublication.org [bioinfopublication.org]

- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuroquantology.com [neuroquantology.com]

- 15. benchchem.com [benchchem.com]

- 16. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-substituted pyridin-2-amine compounds

An In-depth Technical Guide to Tautomerism in 5-Substituted Pyridin-2-amine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 5-substituted pyridin-2-amine compounds. It is intended for researchers, scientists, and professionals in drug development who are engaged with the complexities of heterocyclic chemistry. We will delve into the fundamental principles governing the tautomeric equilibrium, the influence of substituents, and the analytical techniques employed for characterization, all within the context of their implications for medicinal chemistry.

The Phenomenon of Tautomerism in Heterocyclic Systems

Tautomerism, a form of structural isomerism, involves the migration of a proton, typically accompanied by a shift in double bonds.[1][2] This dynamic equilibrium between two or more interconvertible structures, known as tautomers, is a critical consideration in drug discovery and development.[3][4] The distinct physicochemical properties of each tautomer, such as their hydrogen bonding capabilities, lipophilicity, and pKa, can profoundly influence a molecule's interaction with biological targets and its overall pharmacokinetic profile.[5][6]

In the realm of N-heterocycles, prototropic tautomerism is a prevalent feature.[7] For pyridin-2-amine and its derivatives, the most significant tautomeric relationship is the amino-imino equilibrium.

The Amino-Imino Tautomerism of Pyridin-2-amine

The parent compound, pyridin-2-amine, can exist in two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form (pyridin-2(1H)-imine).[8][9]

Caption: Tautomeric equilibrium between the amino and imino forms of a 5-substituted pyridin-2-amine.

Computational studies have consistently shown a strong energetic preference for the amino tautomer. For instance, Density Functional Theory (DFT) calculations on 2-amino-4-methylpyridine, a close analog, reveal that the amino form is more stable than the imino tautomer by a significant margin of 13.60 kcal/mol in the gas phase.[8][10][11][12] This substantial energy difference implies that under typical conditions, the population of the imino form is exceedingly low.[8] The aromaticity of the pyridine ring in the amino form is a major driving force for its enhanced stability.

Influence of 5-Substituents on the Tautomeric Equilibrium

The introduction of a substituent at the 5-position of the pyridine ring can modulate the relative stabilities of the amino and imino tautomers. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—plays a crucial role.

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ increase the electron density of the pyridine ring. This enhanced electron density can further stabilize the aromatic amino tautomer, thus shifting the equilibrium even more towards this form.

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ decrease the electron density of the ring. This can destabilize the cationic character of the protonated intermediate in the tautomerization process, potentially influencing the tautomeric equilibrium, although the aromatic amino form is generally still favored.

The interplay between the substituent's electronic effects and solvent interactions ultimately determines the position of the tautomeric equilibrium.

The Role of the Solvent Environment

The solvent in which a compound is dissolved can have a profound impact on the tautomeric equilibrium.[13] The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent can differentially stabilize the tautomers.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers. They are generally effective at stabilizing the more polar tautomer.

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors and can also influence the equilibrium through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): In these environments, intramolecular hydrogen bonding and inherent molecular stability are the dominant factors.

Experimental and Computational Characterization of Tautomers

A combination of experimental and computational techniques is essential for a thorough understanding of the tautomeric behavior of 5-substituted pyridin-2-amines.[14][15]

Caption: Workflow for the investigation of tautomerism in 5-substituted pyridin-2-amines.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[13][16] The distinct electronic environments of the nuclei in each tautomer give rise to different chemical shifts.

-

¹H NMR: The chemical shifts of the ring protons and the amino/imino protons are sensitive to the tautomeric form.

-

¹³C NMR: The resonance of the C2 carbon is particularly informative, showing a significant downfield shift in the imino tautomer due to its sp² imine character compared to the sp² amino-substituted carbon.

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment, allowing for unambiguous differentiation between the amino and imino nitrogens.

UV-Vis Spectroscopy: The electronic transitions of the aromatic amino tautomer and the conjugated, but non-aromatic, imino tautomer occur at different wavelengths. The aromatic system typically results in a more complex spectrum.[13]

Infrared (IR) Spectroscopy: The vibrational modes of the functional groups are distinct for each tautomer. Key bands to monitor include the N-H stretching and bending frequencies of the amino group and the C=N stretching frequency of the imino group.[10]

X-ray Crystallography: This technique provides definitive structural information in the solid state, revealing the precise positions of all atoms, including the hydrogen atoms, and thus confirming the predominant tautomer in the crystal lattice.[14][17][18]

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[8][19]

Typical Computational Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology: Geometry optimization of all possible tautomers.

-

Level of Theory: A hybrid functional like B3LYP is commonly used.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often employed for good accuracy.[10][11]

-

Frequency Calculations: Performed to confirm that the optimized geometries are true energy minima (no imaginary frequencies).

-

Energy Calculations: The total electronic energies are used to determine the relative stabilities of the tautomers.

-

Solvent Effects: Implicit solvation models (e.g., PCM, SMD) can be incorporated to simulate the influence of different solvents.

Table 1: Calculated Relative Energies for 2-Amino-4-methylpyridine Tautomers (Gas Phase)

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| Amino (most stable) | B3LYP/6-311++G(d,p) | 0.00 | [8][10][11][12] |

| Imino | B3LYP/6-311++G(d,p) | 13.60 | [8][10][11][12] |

Implications for Drug Discovery and Development

The tautomeric state of a drug molecule is not merely an academic curiosity; it has profound real-world consequences.[5][6]

-

Target Binding: The shape, hydrogen bonding pattern, and electrostatic potential of a molecule are all dependent on its tautomeric form. A drug may bind to its target receptor or enzyme in a specific tautomeric state, and a shift in the equilibrium can lead to a loss of activity.

-

Pharmacokinetics (ADME):

-

Solubility: Different tautomers can have vastly different solubilities, which affects drug formulation and bioavailability.

-

Lipophilicity (LogP): The partitioning of a drug between aqueous and lipid environments is influenced by its tautomeric form, which in turn affects its absorption and distribution.

-

Metabolism: The metabolic fate of a drug can be dependent on the accessibility of certain functional groups, which can differ between tautomers.

-

-

Intellectual Property: The correct representation of the dominant tautomeric form is crucial for patent applications and the protection of intellectual property.

Conclusion

The tautomerism of 5-substituted pyridin-2-amine compounds is a multifaceted phenomenon governed by the interplay of the substituent's electronic properties, the solvent environment, and the inherent stability of the aromatic amino tautomer. A comprehensive understanding of this equilibrium is paramount for the successful design and development of novel therapeutics based on this chemical scaffold. The integrated application of advanced spectroscopic techniques and high-level computational methods provides the necessary framework for elucidating the tautomeric preferences of these important molecules.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. Tautomer [chemeurope.com]

- 3. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

The Dance of Color: A Technical Guide to the Solvatochromic Properties of Functionalized Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, the subtle shift in a compound's color can unveil a wealth of information. This phenomenon, known as solvatochromism, is particularly pronounced in functionalized aminopyridines, a class of molecules whose electronic properties are exquisitely sensitive to their surrounding environment. This technical guide delves into the core principles of solvatochromism in these fascinating compounds, providing a comprehensive overview of their synthesis, photophysical characterization, and the underlying mechanisms that govern their color-changing behavior. The insights gleaned from studying these molecules have profound implications for drug discovery, cellular imaging, and the development of novel sensing technologies.

The "Push-Pull" Engine of Solvatochromism

Functionalized aminopyridines are classic examples of "push-pull" systems.[1] Their structure is characterized by an electron-donating group (the "push"), typically the amino group, and an electron-accepting group (the "pull"), often the pyridine ring itself or a substituent on it, connected by a π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[1]

When the molecule absorbs light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-accepting portion of the molecule.[1] This redistribution of electron density results in an excited state with a significantly larger dipole moment than the ground state.

The surrounding solvent molecules then reorient themselves to stabilize this new, more polar excited state. The extent of this stabilization depends on the polarity of the solvent. In highly polar solvents, the stabilization is greater, leading to a lowering of the excited state energy level. This, in turn, causes a bathochromic (red) shift in the absorption and emission spectra, a phenomenon known as positive solvatochromism. Conversely, in non-polar solvents, the stabilization is less pronounced, resulting in a hypsochromic (blue) shift.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of functionalized aminopyridines can be quantified by measuring their absorption and emission spectra in a series of solvents with varying polarities. The data is typically presented in tables that correlate the wavelength of maximum absorption (λmax) or emission (λem) with solvent polarity scales, such as the Reichardt's ET(30) scale.

Solvatochromic Data for 2,6-Distyrylpyridine Derivatives

Symmetrical 2,6-distyrylpyridines are a well-studied class of solvatochromic dyes. The tables below summarize the absorption maxima for several derivatives in a range of solvents.

Table 1: Absorption Maxima (λmax in nm) of 2,6-bis[2-(4-hydroxyphenyl)ethenyl]pyridine and its derivatives in various solvents. [1]

| Solvent | Compound 2 (R=H) | Compound 3 (R=NO2) | Compound 4 (R=Br) | Compound 5 (R=OCH3) |

| Cyclohexane | 350 | 365 | 354 | 352 |

| Toluene | 358 | 375 | 362 | 360 |

| Dichloromethane | 362 | 380 | 366 | 364 |

| Acetone | 365 | 385 | 370 | 368 |

| Acetonitrile | 360 | 382 | 365 | 363 |

| Dimethylformamide | 370 | 390 | 375 | 373 |

| Methanol | 368 | 388 | 373 | 371 |

| Ethanol | 370 | 392 | 375 | 373 |

| Acetic Acid | 463 | 478 | 464 | 462 |

Table 2: Absorption Maxima (λmax in nm) of N-methyl-2,6-bis[2-(4-hydroxyphenyl)ethenyl]pyridinium iodide (Compound 6) in various solvents. [1]

| Solvent | λmax (nm) |

| Cyclohexane | 440 |

| Toluene | 445 |

| Dichloromethane | 450 |

| Acetone | 455 |

| Acetonitrile | 452 |

| Dimethylformamide | 460 |

| Methanol | 465 |

| Ethanol | 468 |

| Acetic Acid | 475 |

Solvatochromic Data for Push-Pull Aminopyridine-Based Fluorescent Probes

The fluorescence properties of aminopyridine derivatives are also highly sensitive to the solvent environment.

Table 3: Fluorescent Properties of Selected Aminopyridine Derivatives. [2]

| Compound | Substituent (R1) | λA (nm) | λex (nm) | λem (nm) | Quantum Yield (Φ) |

| 1 | tert-Butyl | 270 | 390 | 480 | 0.34 |

| 2 | Benzyl | 270 | 390 | 480 | 0.44 |

| 3 | Cyclohexyl | 270 | 390 | 480 | 0.31 |

| 4 | 4-(Trifluoromethyl)phenyl | 270 | 390 | 485 | 0.27 |

| 5 | 4-(Methyl)phenyl | 270 | 390 | 485 | 0.30 |

| 6 | 2-(Methyl)phenyl | 270 | 390 | 485 | 0.32 |

| 8 | n-Octyl | 258 | 345 | 455 | 0.02 |

| 13 | (reduction of ester) | 330 | 335 | 400 | 0.81 |

Experimental Protocols

Synthesis of Functionalized Aminopyridines

A mixture of 2,6-lutidine (0.025 mol), the corresponding 4-hydroxybenzaldehyde derivative (0.075 mol), and acetic anhydride (25 mL) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered and washed. The intermediate product, a 2,6-bis[2-(substituted-4-acetoxyphenyl)ethenyl]pyridine, is then hydrolyzed using a base to yield the final hydroxyl-substituted compound.

A mixture of 1-methyl-2,6-dimethylpyridinium iodide (0.01 mol), 4-hydroxybenzaldehyde (0.023 mol), a catalytic amount of piperidine, and absolute ethanol (50 mL) is refluxed for 3 days. After cooling, the product is filtered and recrystallized from dimethylformamide.

Spectroscopic Measurements and Data Analysis

Stock solutions of the aminopyridine derivatives are prepared in a high-purity solvent (e.g., spectrophotometric grade). Aliquots of the stock solution are then diluted with the desired solvents to achieve a final concentration suitable for UV-Vis and fluorescence measurements (typically in the micromolar range).

Absorption spectra are recorded on a UV-Vis spectrophotometer, and fluorescence spectra are recorded on a spectrofluorometer. For each solvent, a baseline correction is performed using the pure solvent. The wavelengths of maximum absorption and emission are then determined.

To gain a deeper understanding of the solute-solvent interactions, the solvatochromic data can be analyzed using multiparameter models such as the Kamlet-Taft and Catalán approaches.[1] These models dissect the overall solvent effect into contributions from solvent acidity (α), basicity (β), and dipolarity/polarizability (π*).

The general form of the Kamlet-Taft equation is:

ν = ν0 + sπ* + aα + bβ

where ν is the wavenumber of the absorption or emission maximum, ν0 is the value in the gas phase, and s, a, and b are coefficients that describe the sensitivity of the probe to the respective solvent parameters.

Applications and Future Directions

The pronounced solvatochromic properties of functionalized aminopyridines make them invaluable tools in various scientific disciplines. Their sensitivity to the local microenvironment allows them to be used as probes to study protein binding sites, membrane polarity, and cellular organelle dynamics. In drug development, these compounds can be employed in high-throughput screening assays to identify potential drug candidates that interact with specific biological targets.

Future research in this area will likely focus on the design and synthesis of novel aminopyridine derivatives with enhanced photophysical properties, such as larger Stokes shifts, higher quantum yields, and two-photon absorption capabilities, for advanced imaging applications. Furthermore, the development of aminopyridine-based fluorescent probes with specific targeting moieties will enable the visualization and study of complex biological processes with unprecedented detail. The continued exploration of the rich solvatochromic behavior of these versatile molecules promises to unlock new avenues of scientific discovery and technological innovation.

References

An In-depth Technical Guide on the Electronic Properties of p-Tolyl Substituted Pyridine Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of p-tolyl substituted pyridine systems. It delves into their synthesis, photophysical and electrochemical characteristics, and the computational analysis of their molecular orbitals. This document is intended to serve as a valuable resource for researchers and professionals working in materials science, organic electronics, and drug development, where pyridine derivatives are of significant interest.[1]

Core Concepts: Electronic Structure and Properties

The electronic properties of p-tolyl substituted pyridines are governed by the interplay between the electron-deficient pyridine ring and the electron-donating p-tolyl group. The position of the p-tolyl substituent on the pyridine ring significantly influences the molecule's conjugation, energy levels, and consequently, its photophysical and electrochemical behavior.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions within these molecules. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the absorption and emission characteristics of the compound.[2][3]

Synthesis of p-Tolyl Substituted Pyridines

A common and effective method for the synthesis of substituted pyridines is the Kröhnke pyridine synthesis. This reaction involves the condensation of a chalcone with an ammonium salt, typically in the presence of a base.

Experimental Protocol: Synthesis of 4-Phenyl-2,6-bis(4-tolyl)pyridine

This protocol is adapted from the synthesis of a Kröhnke-type pyridine.[4]

Materials:

-

Benzaldehyde

-

4-Methylacetophenone

-

Sodium hydroxide (NaOH)

-

Ammonium acetate

-

Ethanol (95%)

-

Water

Procedure:

-

A mixture of benzaldehyde (10 mmol), 4-methylacetophenone (20 mmol), and NaOH (20 mmol) is prepared in a solution of 20 ml of water and 20 ml of 95% ethanol.

-

The mixture is stirred at room temperature for 3 hours.

-

A solution of ammonium acetate (100 mmol) in 60 ml of 95% ethanol is then added to the reaction mixture.

-

The resulting solution is refluxed at 343 K for 8 hours.

-

After cooling, the solvent volume is reduced to 20 ml, leading to the formation of a white precipitate.

-

The precipitate is collected by filtration and washed with ethanol.

-

Recrystallization from 95% ethanol yields colorless prism crystals of the title compound.

Photophysical Properties

The photophysical properties of p-tolyl substituted pyridines, such as their absorption and emission of light, are central to their application in optoelectronic devices and as fluorescent probes.

Absorption and Emission Characteristics

The position of the p-tolyl group influences the extent of π-conjugation in the molecule, which in turn affects the absorption and emission wavelengths. Generally, greater conjugation leads to a red-shift (longer wavelength) in both absorption and emission spectra.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.[5] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Table 1: Photophysical Data for a p-Tolylamino Substituted Pyridine Derivative

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) (neat film) | Fluorescence Lifetime (τ) (ns) (neat film) |

| o-DBCNPy | 408 | - | 0.81 | 7.96 |

| m-DBCNPy | 402 | - | - | - |

| p-DBCNPy | 413 | - | - | - |

Data extracted from a study on (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-yl)acrylonitrile isomers.[6]

Experimental Protocol: Fluorescence Quantum Yield Measurement

The relative method is commonly used to determine the fluorescence quantum yield, where the fluorescence of the sample is compared to a standard with a known quantum yield.[1]

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Sample of interest (p-tolyl substituted pyridine)

-

Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)[5]

-

High-purity solvent

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.

-

Integrate the area under the emission peak for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent.[1]

Electrochemical Properties

Cyclic voltammetry is a key technique for investigating the electrochemical behavior of these compounds, providing information about their oxidation and reduction potentials. These potentials are used to estimate the HOMO and LUMO energy levels.

Table 2: Electrochemical Data and Estimated Energy Levels for p-Tolylamino Substituted Pyridine Derivatives

| Compound | Eox (V) | Ered (V) | HOMO (eV) | LUMO (eV) |

| o-DBCNPy | 0.77 | -1.58 | -5.70 | -3.35 |

| m-DBCNPy | 0.78 | -1.65 | -5.71 | -3.28 |

| p-DBCNPy | 0.76 | -1.53 | -5.69 | -3.40 |

Data and energy level estimations from a study on (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-yl)acrylonitrile isomers.[6]

Experimental Protocol: Cyclic Voltammetry

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Sample of interest

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate)

-

Anhydrous, deoxygenated solvent

Procedure:

-

Dissolve the sample and the supporting electrolyte in the solvent.

-

Assemble the three-electrode cell with the sample solution.

-

Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

-

Perform the cyclic voltammetry scan, sweeping the potential between defined limits.

-

Record the resulting voltammogram, which plots current versus applied potential.

-

Determine the onset oxidation and reduction potentials from the voltammogram.

Computational Studies and Molecular Orbital Analysis

Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure of p-tolyl substituted pyridine systems. These calculations provide insights into the distribution of the HOMO and LUMO, the HOMO-LUMO energy gap, and can predict electronic transition energies.

Table 3: Calculated HOMO-LUMO Gaps for Di-tolyl Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2,6-di-ortho-tolylpyridine | - | - | 4.41 |

| 2,6-di-para-tolylpyridine | - | - | 4.35 |

Data from DFT calculations on pyrene-conjugated tolyl-pyridine isomers.[7]

Visualizations

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of p-tolyl substituted pyridine systems.

Caption: Workflow for Synthesis and Electronic Property Characterization.

Relationship between Experimental Data and Computational Analysis

This diagram shows the relationship between experimental measurements and the computational determination of key electronic parameters.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. 4-Phenyl-2,6-bis(4-tolyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(p-Tolyl)pyridin-2-amine via Palladium-Catalyzed Cross-Coupling

Introduction

The synthesis of arylated aminopyridines is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of this structural motif in a wide range of biologically active compounds and functional materials. The target molecule, 5-(p-Tolyl)pyridin-2-amine, is a valuable intermediate for drug discovery and the development of novel organic materials. While the Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, the synthesis of this compound from a halogenated pyridine requires the formation of a carbon-carbon (C-C) bond.[1] The appropriate and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Additionally, a general protocol for the Buchwald-Hartwig amination of a related bromopyridine substrate is included for informational purposes.

Section 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[4] For the synthesis of this compound, 5-bromo-2-aminopyridine is coupled with p-tolylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-2-aminopyridine) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (p-tolylboronic acid) transfers the organic group (p-tolyl) to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with p-tolylboronic acid. Yields can vary depending on the specific conditions and scale of the reaction.

| Parameter | Condition |

| Aryl Halide | 5-Bromo-2-aminopyridine |

| Boronic Acid | p-Tolylboronic acid |

| Palladium Catalyst | Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) |

| Base | Na₂CO₃ or K₂CO₃ |

| Solvent | 1,4-Dioxane/Water or Toluene/Water |

| Temperature | 80-100 °C |

| Typical Yield | 75-95% |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-2-aminopyridine

-

p-Tolylboronic acid

-

Pd(dppf)Cl₂

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-